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Compound of Interest

Compound Name: Ethyl chrysanthemate

Cat. No.: B043148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
chrysanthemate, an important intermediate in the synthesis of pyrethroid insecticides and a

valuable compound in the fragrance and pharmaceutical industries.[1][2] This document

presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols

for acquiring such data are also described to facilitate reproducibility and further research.

Chemical Structure and Properties
Ethyl chrysanthemate, with the chemical formula C12H20O2 and a molecular weight of

196.29 g/mol , is the ethyl ester of chrysanthemic acid.[1][3] It exists as a mixture of cis and

trans isomers and is a colorless to light yellow liquid.[1][4]

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[3]

CAS Number: 97-41-6[3]

Spectroscopic Data
The following sections summarize the key spectroscopic data for ethyl chrysanthemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of ethyl chrysanthemate provide detailed information about its carbon-

hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not fully

available in search

results

Table 2: ¹³C NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (δ) ppm Assignment

Data not fully available in search results

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of ethyl chrysanthemate shows characteristic absorption bands corresponding to its

ester and alkene functionalities.

Table 3: IR Spectroscopic Data of Ethyl Chrysanthemate
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Wavenumber (cm⁻¹) Description

Specific peak data not fully available in search

results
C=O stretch (ester)

Specific peak data not fully available in search

results
C=C stretch (alkene)

Specific peak data not fully available in search

results
C-H stretch (alkane/alkene)

Specific peak data not fully available in search

results
C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data of Ethyl Chrysanthemate

m/z Relative Intensity (%) Assignment

196 Data not fully available [M]⁺ (Molecular Ion)

123 Data not fully available [M - C₄H₇O]⁺ or other fragment

103 Data not fully available Fragment ion

Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of spectroscopic

data for a compound like ethyl chrysanthemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker

Avance series instrument, is typically used.[3]

Sample Preparation:
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A sample of ethyl chrysanthemate (typically 5-25 mg) is dissolved in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to calibrate the chemical shift scale to 0 ppm.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the

protons.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: A range of 0 to 220 ppm is typically used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR, is commonly employed.[3]

Sample Preparation (Neat/Thin Film):

A drop of neat liquid ethyl chrysanthemate is placed between two salt plates (e.g., NaCl or

KBr).

The plates are gently pressed together to form a thin liquid film.

ATR-IR (Attenuated Total Reflectance IR):

A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

Background Correction: A background spectrum of the empty spectrometer (or clean salt

plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used.[5] Electron Ionization (EI) is a common ionization

method for such molecules.[6]

GC-MS Protocol:

Sample Preparation: A dilute solution of ethyl chrysanthemate in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) is prepared.

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.
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Chromatographic Separation: The sample is vaporized and separated on a capillary column

(e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to

ensure good separation of components.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with a high-energy electron beam (typically 70 eV for EI).

Mass Analysis: The resulting charged fragments are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each fragment is measured by a detector to generate the mass

spectrum.

Workflow Visualization
The logical flow of spectroscopic analysis for a chemical compound like ethyl chrysanthemate
is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Ethyl Chrysanthemate
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Caption: Workflow for the spectroscopic analysis of ethyl chrysanthemate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Chrysanthemate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043148#spectroscopic-data-nmr-ir-ms-of-ethyl-
chrysanthemate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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